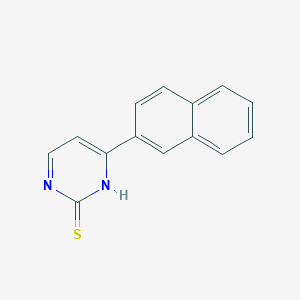

4-(Naphthalen-2-yl)pyrimidine-2-thiol

Description

4-(Naphthalen-2-yl)pyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a naphthalene moiety at the 4-position and a thiol group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name |

6-naphthalen-2-yl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-15-8-7-13(16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLGIYOFLYYPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=NC(=S)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Naphthalen-2-yl)pyrimidine-2-thiol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a 2-halo derivative reacts with sulfur-containing reagents under specific conditions . Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Naphthalen-2-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the 2-position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Naphthalen-2-yl)pyrimidine-2-thiol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: It is being investigated for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yl)pyrimidine-2-thiol involves its interaction with molecular targets and pathways. The thiol group can interact with various enzymes and proteins, influencing their activity. The compound’s biological effects are mediated through its ability to modulate oxidative processes and inhibit specific enzymes involved in disease pathways .

Comparison with Similar Compounds

4-(Naphthalen-2-yl)pyrimidine-2-thiol can be compared with other thioxopyrimidine derivatives. Similar compounds include:

2-Thioxopyrimidine: Lacks the naphthalene moiety but shares the thiol group.

4-(Phenyl)pyrimidine-2-thiol: Contains a phenyl group instead of a naphthalene group. The uniqueness of this compound lies in its naphthalene substitution, which imparts distinct biological and chemical properties.

Biological Activity

Overview

4-(Naphthalen-2-yl)pyrimidine-2-thiol is an organic compound characterized by a pyrimidine ring with a naphthalene moiety at the 4-position and a thiol group at the 2-position. Its molecular formula is CHNS, and it has a molecular weight of approximately 246.30 g/mol. The compound's unique structure contributes to its biological activity, particularly in medicinal chemistry and materials science.

The presence of the thiol group allows for nucleophilic reactions, making this compound reactive in various chemical environments. Its aromatic naphthalene structure enhances stability and may contribute to its biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Research has shown that compounds with similar structures can possess significant antimicrobial properties. The thiol group is known to interact with bacterial enzymes, potentially inhibiting their function.

- Enzyme Inhibition : Studies suggest that this compound may bind to various enzymes, affecting their activity. This could be particularly relevant in targeting specific pathways in diseases like cancer or infections caused by pathogens.

- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the naphthalene or thiol groups can enhance cytotoxicity.

The mechanism of action for this compound likely involves:

- Binding to Enzymes : The thiol group may form covalent bonds with nucleophilic sites on enzyme active sites, altering their function.

- Interference with Cellular Processes : By inhibiting specific enzymes, the compound may disrupt metabolic pathways crucial for cell survival and proliferation.

Comparative Analysis

To better understand the biological potential of this compound, comparisons can be made with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-(Pyridin-3-yl)pyrimidine-2-thiol | CHNS | Moderate antimicrobial activity |

| 4-Methyl-6-phenylpyrimidine-2-thiol | CHNS | Enhanced cytotoxicity against cancer cells |

| 4-(Naphthalen-1-yl)pyrimidine-2-thiol | CHNS | Similar enzyme inhibition profile |

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives, including those structurally related to this compound:

- Antimicrobial Studies : A study conducted on various pyrimidine derivatives found that those with thiol groups exhibited enhanced antibacterial activity against Gram-positive bacteria, suggesting a possible application for treating infections .

- Cancer Research : In vitro studies have shown that certain pyrimidine derivatives can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of a naphthalene moiety was linked to improved efficacy .

- Enzyme Interaction Studies : Research indicated that pyrimidine-based compounds could selectively inhibit kinases involved in cancer progression, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.